Eribulin

Catalog No.
S643705
CAS No.
253128-41-5
M.F
C40H59NO11
M. Wt
729.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eribulin

CAS Number

253128-41-5

Product Name

Eribulin

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one

Molecular Formula

C40H59NO11

Molecular Weight

729.9 g/mol

InChI

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1

InChI Key

UFNVPOGXISZXJD-JBQZKEIOSA-N

SMILES

Array

Synonyms

B 1793, B 1939, B-1793, B-1939, E 7389, E-7389, ER 086526, ER-086526, ER-86526, ER086526, eribulin, eribulin (as mesylate), eribulin mesilate, eribulin mesylate, eribulin monomethanesulfonate, Halaven, NSC 707389, NSC-707389, NSC707389

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O

The exact mass of the compound Eribulin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eribulin (CAS 253128-41-5) is a fully synthetic macrocyclic ketone and a highly potent, non-taxane microtubule dynamics inhibitor [1]. Originally developed as a structurally simplified analog of the marine natural product Halichondrin B, it operates via a highly specific mechanism: binding exclusively to the plus (+) ends of microtubules to suppress growth without affecting depolymerization [1]. For procurement and material selection, Eribulin is prioritized over classical taxanes due to its sub-nanomolar in vitro potency, high aqueous solubility, and structural ability to bypass common multidrug resistance (MDR) efflux pathways that typically neutralize standard tubulin-targeting agents [1].

Substituting Eribulin with classical microtubule-targeting agents like paclitaxel or vincristine fundamentally alters experimental and formulation outcomes. Unlike taxanes, which stabilize microtubules and require complex, hydrophobic formulations (e.g., Cremophor EL or albumin nanoparticles) to achieve solubility, Eribulin is highly water-soluble and induces non-productive tubulin aggregates [1]. Furthermore, attempting to source its natural precursor, Halichondrin B, is commercially unviable due to trace marine extraction yields and extreme synthetic complexity [2]. Eribulin provides the exact pharmacophore required for plus-end microtubule poisoning in a synthetically scalable, formulation-friendly molecule, making generic in-class substitution impractical for rigorous MDR models or payload development[REFS-1, REFS-2].

Aqueous Solubility and Formulation Simplicity

Eribulin demonstrates high aqueous solubility, allowing it to be formulated as a simple aqueous solution without the need for specialized excipients [1]. In contrast, the benchmark taxane, paclitaxel, is highly hydrophobic and requires complex solubilizers like Cremophor EL/ethanol or albumin-bound nanoparticle technologies to achieve usable concentrations in vivo [1].

Evidence DimensionAqueous formulation requirements
Target Compound DataEribulin: Readily soluble in water, simple aqueous formulation
Comparator Or BaselinePaclitaxel: Highly hydrophobic, requires Cremophor EL or albumin nanoparticles
Quantified DifferenceElimination of hydrophobic excipients and associated immunogenic solvents
ConditionsStandard in vivo dosing and preclinical formulation preparation

Simplifies in vitro assay preparation and in vivo formulation protocols by eliminating confounding toxicities associated with complex hydrophobic excipients.

Efficacy in Taxane-Resistant and MDR1-Overexpressing Models

Eribulin maintains potent antiproliferative activity in cancer cell lines that exhibit profound resistance to taxanes[1]. In models characterized by β-tubulin mutations or high MDR1 (P-glycoprotein) expression, Eribulin retains sub-nanomolar to low-nanomolar IC50 values (averaging ~1.8 nM across diverse panels), whereas paclitaxel efficacy drops significantly due to active efflux and altered binding site affinity[REFS-2, REFS-3].

Evidence DimensionIC50 in taxane-resistant cell lines
Target Compound DataEribulin: Retains sub-nanomolar to low-nanomolar IC50 (~1.8 nM average)
Comparator Or BaselinePaclitaxel: Significant IC50 increase (loss of efficacy) in MDR1/β-tubulin mutated lines
Quantified DifferenceMaintained baseline potency vs. multi-fold resistance shift
ConditionsIn vitro viability assays using MDR1-overexpressing and β-tubulin mutated human cancer cell lines

Makes Eribulin the mandatory choice for researchers developing or validating therapies in multidrug-resistant (MDR) oncology models where standard taxanes fail.

Commercial Scalability vs. Natural Precursor

Halichondrin B, the natural parent compound, exhibits extraordinary potency but is commercially unviable for large-scale procurement due to trace yields from the marine sponge Halichondria okadai and an unscalable total synthesis [1]. Eribulin is a rationally truncated, fully synthetic macrocyclic analog that preserves the critical pharmacophore, delivering equivalent sub-nanomolar potency (IC50 0.09–9.5 nmol/L) while being optimized for scalable, reproducible API manufacturing[1].

Evidence DimensionProcurement scalability and synthetic accessibility
Target Compound DataEribulin: Fully synthetic, commercially scalable (IC50 0.09–9.5 nM)
Comparator Or BaselineHalichondrin B: Commercially unviable marine extraction, equivalent potency but un-sourceable at scale
Quantified DifferenceScalable commercial synthesis vs. trace natural extraction yields
ConditionsAPI procurement and large-scale synthesis

Ensures reliable, lot-to-lot reproducible procurement of a halichondrin-class inhibitor without the supply chain bottlenecks of marine natural products.

Reduced Disruption of Axonal Transport (Neurotoxicity Profile)

Eribulin exhibits a differentiated neurotoxicity profile in preclinical models compared to standard microtubule stabilizers [1]. At 3× IC50 antiproliferative concentrations, paclitaxel and ixabepilone significantly reduce anterograde mitochondrial transport velocity in axons (by 33% and 27%, respectively) [1]. In contrast, Eribulin does not significantly alter anterograde or retrograde transport at equivalent therapeutic concentrations [1].

Evidence DimensionAnterograde mitochondrial transport velocity
Target Compound DataEribulin: No significant reduction at 3× IC50 (13.8 ± 1.1 μm/minute)
Comparator Or BaselinePaclitaxel: 33% reduction at 3× IC50 (9.5 ± 0.6 μm/minute)
Quantified DifferenceZero significant reduction vs. 33% reduction in velocity
ConditionsIn vitro axonal transport assays at 3× IC50 antiproliferative concentrations

Crucial for long-term in vivo studies where minimizing peripheral neuropathy and axonal transport disruption is necessary to evaluate true therapeutic windows.

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

Eribulin is increasingly procured as a highly potent payload for ADCs. Its sub-nanomolar potency, combined with high aqueous solubility, overcomes the severe aggregation and formulation challenges typically encountered when conjugating highly hydrophobic taxanes to monoclonal antibodies [2].

Multi-Drug Resistant (MDR) Oncology Model Validation

Because Eribulin retains full efficacy in the presence of β-tubulin mutations and MDR1 overexpression, it serves as an essential positive control and benchmark therapeutic in preclinical models where standard taxanes (like paclitaxel or docetaxel) exhibit profound resistance [1].

Microtubule Dynamics and Plus-End Tracking Protein (+TIP) Research

Eribulin's unique mechanism of binding exclusively to the plus-end of microtubules makes it an indispensable chemical probe for studying dynamic instability. It is utilized to selectively inhibit microtubule growth phases without affecting depolymerization, allowing researchers to isolate specific tubulin aggregation pathways [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

729.40881170 Da

Monoisotopic Mass

729.40881170 Da

Heavy Atom Count

52

Appearance

Solid powder

UNII

LR24G6354G

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens for the treatment of metastatic cancer.
FDA Label
Halaven monotherapy is indicated for the treatment of patients with locally advanced or metastatic breast cancer who have progressed after at least one chemotherapeutic regimens for advanced disease (see section 5. 1). Prior therapy should have included an anthracycline and a taxane unless patients were not suitable for these treatments. Halaven is indicated for the treatment of adult patients with unresectable liposarcoma who have received prior anthracycline containing therapy (unless unsuitable) for advanced or metastatic disease (see section 5. 1).
Treatment of soft tissue sarcoma

Livertox Summary

Eribulin mesylate is an inhibitor of microtubule function and is used as an antineoplastic agent for refractory, metastatic breast cancer and liposarcoma. Despite its cytotoxic activity against cancer cells, eribulin has rarely been implicated in causing clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Antimitotic Agents
Antineoplastic Agents

Pharmacology

Linear
Eribulin is an analogue of halichondrin B, a substance derived from a marine sponge (Lissodendoryx sp.) with antineoplastic activity. Eribulin binds to the vinca domain of tubulin and inhibits the polymerization of tubulin and the assembly of microtubules, resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest at G2/M phase, and, potentially, tumor regression.

ATC Code

L01XX41
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX41 - Eribulin

Mechanism of Action

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

253128-41-5

Absorption Distribution and Excretion

Eribulin is eliminated primarily in feces unchanged.
43 L/m2 to 114 L/m2
1.16 L/hr/m2 to 2.42 L/hr/m2 (dose range of 0.25 mg/m2 to 4.0 mg/m2). [FDA]

Metabolism Metabolites

There are no major human metabolites of eribulin, CYP3A4 negligibly metabolizes eribulin in vitro.

Wikipedia

Eribulin

Biological Half Life

about 40 hours

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Shablak A: Eribulin for advanced breast cancer: a drug evaluation. J Breast Cancer. 2013 Mar;16(1):12-5. doi: 10.4048/jbc.2013.16.1.12. Epub 2013 Mar 31. [PMID:23593076]
Devriese LA, Witteveen PO, Marchetti S, Mergui-Roelvink M, Reyderman L, Wanders J, Jenner A, Edwards G, Beijnen JH, Voest EE, Schellens JH: Pharmacokinetics of eribulin mesylate in patients with solid tumors and hepatic impairment. Cancer Chemother Pharmacol. 2012 Dec;70(6):823-32. doi: 10.1007/s00280-012-1976-x. Epub 2012 Sep 26. [PMID:23010853]
Nieder C, Aandahl G, Dalhaug A: A case of brain metastases from breast cancer treated with whole-brain radiotherapy and eribulin mesylate. Case Rep Oncol Med. 2012;2012:537183. doi: 10.1155/2012/537183. Epub 2012 Aug 16. [PMID:22953094]
Jordan MA, Kamath K, Manna T, Okouneva T, Miller HP, Davis C, Littlefield BA, Wilson L: The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth. Mol Cancer Ther. 2005 Jul;4(7):1086-95. [PMID:16020666]

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